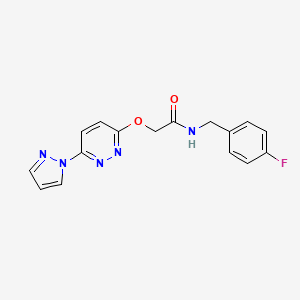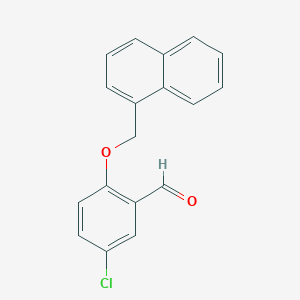
Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate is a complex organic compound that falls within the category of heterocyclic compounds. It possesses unique structural features that have made it a subject of interest in various scientific fields. This compound's aromatic properties, coupled with its functional groups, contribute to its reactivity and application potential in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate typically involves multi-step organic synthesis pathways. The starting materials often include 4-methoxybenzyl alcohol, ethyl cyanoacetate, and thiol derivatives, which undergo a series of reactions such as alkylation, condensation, and cyclization.
Alkylation: : The process begins with the alkylation of 4-methoxybenzyl alcohol with an alkylating agent, like benzyl bromide, in the presence of a base such as potassium carbonate.
Condensation: : The resulting product is then subjected to a condensation reaction with ethyl cyanoacetate under basic conditions, forming an intermediate product.
Cyclization: : Cyclization is achieved by treating the intermediate with thiol derivatives under controlled temperature conditions, leading to the formation of the final product.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes, with an emphasis on optimizing reaction conditions to maximize yield and purity. This includes using high-efficiency catalysts, automation for reaction monitoring, and stringent quality control measures to ensure consistency across batches.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate undergoes a variety of chemical reactions, such as:
Oxidation: : Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Reductive conditions can be used to modify the cyano or ketone functional groups.
Substitution: : Nucleophilic substitution reactions, particularly at the benzyloxy group, using strong nucleophiles like hydroxides or alkoxides.
Common Reagents and Conditions
Oxidation: : Often carried out using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Conditions typically involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles like sodium ethoxide or potassium tert-butoxide are frequently employed under basic conditions.
Major Products
Scientific Research Applications
Chemistry
Utilized as a building block for the synthesis of more complex organic molecules.
Acts as a precursor in the formation of heterocyclic compounds used in materials science.
Biology
Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Potential use in the development of bioactive molecules with pharmacological properties.
Medicine
Explored for its potential therapeutic applications, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Studied for its anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Employed in the manufacture of specialty chemicals and advanced materials.
Utilized in the development of agrochemicals and environmental remediation agents.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate exerts its effects involves multiple molecular targets and pathways:
Enzyme Inhibition: : It may inhibit key enzymes involved in cellular processes, affecting metabolic pathways.
Receptor Binding: : Potential interactions with cellular receptors that modulate physiological responses.
Signal Transduction: : Alters signaling pathways that regulate cellular functions such as growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Ethyl 2-(4-(benzyloxy)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-ylthio)acetate
Methyl 2-((4-(benzyloxy)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate
Ethyl 2-((4-(3-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate
Unique Characteristics
Functional Groups: : The presence of both cyano and thioether groups imparts unique reactivity.
Biological Activity: : Exhibits distinct biological activities compared to other similar compounds, potentially leading to novel therapeutic applications.
Structural Features: : The combination of benzyloxy and methoxy substituents in its structure provides unique electronic properties.
This overview provides a comprehensive look at Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate, highlighting its synthesis, reactions, applications, and distinguishing features
Properties
IUPAC Name |
ethyl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-3-30-23(28)15-32-24-19(13-25)18(12-22(27)26-24)17-9-10-20(29-2)21(11-17)31-14-16-7-5-4-6-8-16/h4-11,18H,3,12,14-15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFSHHSQRJEXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2502597.png)
![N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)pyridine-4-carboxamide](/img/structure/B2502598.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2502603.png)
![(E)-N-(2-Amino-2-oxoethyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2502604.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2502605.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2502609.png)
![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2502610.png)
![4-methoxy-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2502611.png)
![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide](/img/structure/B2502614.png)
![N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide](/img/structure/B2502617.png)
